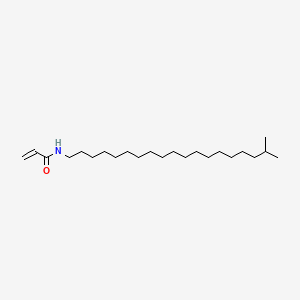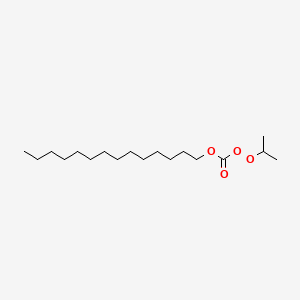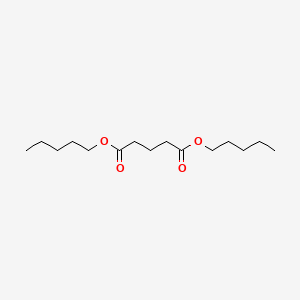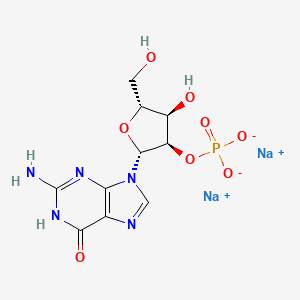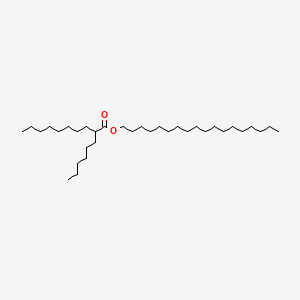
Octadecyl 2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 2-hexyldecanoate is an ester compound formed from octadecanol and 2-hexyldecanoic acid. It is known for its long carbon chain structure, which imparts unique physical and chemical properties. This compound is often used in various industrial and scientific applications due to its stability and hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-hexyldecanoate typically involves the esterification of octadecanol with 2-hexyldecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to a temperature range of 60-80°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction of the ester group can yield the corresponding alcohol and carboxylic acid.
Substitution: The ester group can be substituted by nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and carboxylic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecyl 2-hexyldecanoate finds applications in several scientific fields:
Chemistry: Used as a hydrophobic agent in the synthesis of amphiphilic molecules and as a phase transfer catalyst.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its biocompatibility.
Medicine: Utilized in the development of lipid nanoparticles for targeted drug delivery.
Industry: Applied in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Mécanisme D'action
The mechanism by which octadecyl 2-hexyldecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery, where it facilitates the encapsulation and release of therapeutic agents.
Comparaison Avec Des Composés Similaires
- Octadecyl octanoate
- Hexadecyl 2-hexyldecanoate
- Dodecyl 2-hexyldecanoate
Comparison: Octadecyl 2-hexyldecanoate stands out due to its longer carbon chain, which imparts greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly suitable for applications requiring long-lasting hydrophobic coatings or stable lipid formulations.
Propriétés
Numéro CAS |
93982-01-5 |
|---|---|
Formule moléculaire |
C34H68O2 |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
octadecyl 2-hexyldecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-26-29-32-36-34(35)33(30-27-12-9-6-3)31-28-25-14-11-8-5-2/h33H,4-32H2,1-3H3 |
Clé InChI |
SHINCAFTGSFLIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



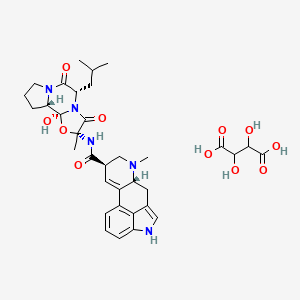

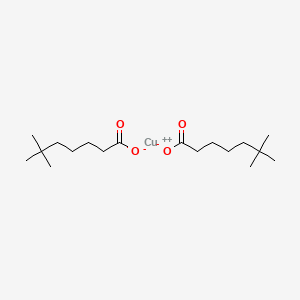
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

